molecular formula C6H11NaOS2 B14696281 Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt CAS No. 34761-63-2

Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt

Cat. No.: B14696281
CAS No.: 34761-63-2
M. Wt: 186.3 g/mol
InChI Key: VLOVRZZIJXGVFV-UHFFFAOYSA-M
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Description

Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt is a chemical compound with the molecular formula C_6H_11OS_2Na. It is commonly used in industrial applications, particularly in mining as a flotation agent. This compound is known for its ability to selectively separate valuable minerals from ores during the flotation process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt typically involves the reaction of carbon disulfide with an alcohol, followed by neutralization with sodium hydroxide. The general reaction can be represented as follows:

CS2+ROH+NaOHROCS2Na+H2O\text{CS}_2 + \text{ROH} + \text{NaOH} \rightarrow \text{ROCS}_2\text{Na} + \text{H}_2\text{O} CS2​+ROH+NaOH→ROCS2​Na+H2​O

In this reaction, carbon disulfide (CS_2) reacts with 3-methylbutanol (ROH) in the presence of sodium hydroxide (NaOH) to form the desired product, this compound (ROCS_2Na), along with water (H_2O).

Industrial Production Methods

Industrial production of this compound involves the continuous addition of carbon disulfide to a mixture of 3-methylbutanol and sodium hydroxide under controlled temperature and pressure conditions. The reaction is typically carried out in a reactor equipped with stirring and cooling systems to maintain the desired reaction temperature and prevent the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing compounds.

    Reduction: It can be reduced to form thiols and other reduced sulfur species.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H_2O_2), potassium permanganate (KMnO_4)

    Reducing Agents: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4)

    Nucleophiles: Ammonia (NH_3), primary and secondary amines

Major Products Formed

Scientific Research Applications

Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt involves its interaction with metal ions and mineral surfaces. The compound forms complexes with metal ions, enhancing the hydrophobicity of the mineral surfaces and facilitating their separation from the aqueous phase during the flotation process. The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involved include the formation of metal-sulfur bonds .

Comparison with Similar Compounds

Similar Compounds

  • Sodium ethyl xanthate
  • Sodium isopropyl xanthate
  • Sodium n-butyl xanthate

Uniqueness

Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other xanthates. Its ability to selectively interact with certain metal ions makes it particularly valuable in specific industrial applications .

Properties

CAS No.

34761-63-2

Molecular Formula

C6H11NaOS2

Molecular Weight

186.3 g/mol

IUPAC Name

sodium;3-methylbutoxymethanedithioate

InChI

InChI=1S/C6H12OS2.Na/c1-5(2)3-4-7-6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1

InChI Key

VLOVRZZIJXGVFV-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCOC(=S)[S-].[Na+]

Origin of Product

United States

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